7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2193065-02-8
VCID: VC7507937
InChI: InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
SMILES: C1COCCC12CC(=C2)C(=O)O
Molecular Formula: C9H12O3
Molecular Weight: 168.192

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid

CAS No.: 2193065-02-8

Cat. No.: VC7507937

Molecular Formula: C9H12O3

Molecular Weight: 168.192

* For research use only. Not for human or veterinary use.

7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid - 2193065-02-8

Specification

CAS No. 2193065-02-8
Molecular Formula C9H12O3
Molecular Weight 168.192
IUPAC Name 7-oxaspiro[3.5]non-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
Standard InChI Key FMKONLBPXKVUFK-UHFFFAOYSA-N
SMILES C1COCCC12CC(=C2)C(=O)O

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound features a spiro[3.5]nonane backbone with an oxygen atom integrated into the smaller ring (oxaspiro system). The "1-ene" designation indicates a double bond between positions 1 and 2 of the nonane chain, while the carboxylic acid substituent resides at position 2. This configuration imposes significant steric constraints, influencing reactivity and conformation .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name7-Oxaspiro[3.5]non-1-ene-2-carboxylic acidDerived
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
Double Bond Position1-eneDerived
Carboxylic Acid Position2Derived

Stereochemical Considerations

The spiro junction at position 3.5 creates a rigid bicyclic framework, limiting rotational freedom. Computational models of analogous structures suggest a planar carboxylic acid group conjugated to the double bond, enhancing resonance stabilization . The InChIKey for 1-oxaspiro[3.5]non-2-ene-3-carboxylic acid (ALNBLXPAAPXAPL-UHFFFAOYSA-N) highlights the stereochemical uniqueness of these systems .

Synthesis and Reactivity

Synthetic Routes

While direct synthesis of 7-oxaspiro[3.5]non-1-ene-2-carboxylic acid is undocumented, related methodologies provide actionable pathways:

  • Acid-Catalyzed Cyclization: Analogous spirocyclic diones (e.g., 7-oxaspiro[3.5]nonane-1,3-dione) are synthesized via HCl-mediated cyclization in aqueous conditions (20°C, 24 hours) . Hydrolysis of such diones could yield carboxylic acid derivatives.

  • Oxidative Functionalization: Introducing a double bond via dehydrogenation of saturated precursors (e.g., 7-oxaspiro[3.5]nonane-2-carboxylic acid) using palladium catalysts may generate the target compound .

Table 2: Representative Reaction Conditions

Starting MaterialReagents/ConditionsProductYieldSource
7-Oxaspiro[3.5]nonane-1,3-dioneHCl (aqueous), 20°C, 24hHydrolyzed carboxylic acid87%

Predicted Reactivity

The α,β-unsaturated carboxylic acid system is expected to undergo:

  • Michael Additions: Nucleophilic attack at the β-carbon.

  • Decarboxylation: Thermal or base-induced loss of CO₂ under elevated temperatures.

  • Electrophilic Substitution: Directed by the electron-withdrawing carboxylic acid group .

Physicochemical Properties

Computed Parameters

PubChem data for 1-oxaspiro[3.5]non-2-ene-3-carboxylic acid (CID 172681459) reveals:

  • XLogP3-AA: 1.2 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors .

  • Rotatable Bonds: 1, indicating conformational flexibility at the carboxylic acid group .

Table 3: Comparative Physicochemical Data

Property7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid (Predicted)1-Oxaspiro[3.5]non-2-ene-3-carboxylic acid (CID 172681459)
Molecular Weight168.19 g/mol168.19 g/mol
XLogP3-AA~1.31.2
H-Bond Donors11

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .

  • NMR: Deshielded vinyl proton (δ 5.8–6.2 ppm) and carboxylic acid proton (δ 12–13 ppm) .

Biological and Industrial Applications

Material Science Applications

  • Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) assembly.

  • Chiral Catalysts: Spirocentric chirality enables asymmetric synthesis .

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